Ferrous bisglycinate is an amino acid iron chelate composed of iron (II) and two glycine molecules. [, ] It is classified as a nutritional supplement and food fortificant, recognized for its enhanced bioavailability compared to traditional iron salts like ferrous sulfate. [, ] In scientific research, ferrous bisglycinate serves as a valuable tool to investigate iron absorption, bioavailability, and its impact on various biological processes.
Ferrous bisglycinate is derived from the reaction between ferrous salts (such as ferrous sulfate) and glycine, an amino acid. It falls under the category of chelates, which are compounds where a metal ion is bonded to a ligand in a way that forms a stable ring structure. This specific chelation enhances the solubility and absorption of iron in the human body, making it a preferred choice for dietary supplements and food fortification .
The synthesis of ferrous bisglycinate can be achieved through various methods, primarily involving the reaction of ferrous oxide or ferrous sulfate with glycine under controlled conditions.
One common method involves the following steps:
Another approach utilizes a solid-state reaction involving glycine and iron sulfate heptahydrate in a molar ratio of 1:1:
These synthesis methods are designed to be environmentally friendly and efficient, aiming for high yields with minimal waste.
The molecular structure of ferrous bisglycinate consists of a central ferrous ion () coordinated by two glycine molecules. Each glycine molecule donates two functional groups (the carboxylate group and the amine group) to form coordinate covalent bonds with the iron ion.
Ferrous bisglycinate can undergo various chemical reactions:
These reactions highlight the importance of environmental conditions on the stability and efficacy of ferrous bisglycinate.
The mechanism by which ferrous bisglycinate acts involves its absorption in the gastrointestinal tract:
Ferrous bisglycinate has several scientific and practical applications:
Ferrous bisglycinate is a structurally defined chelate consisting of one ferrous iron ion (Fe²⁺) covalently bonded to two glycine molecules through stable N/O-donor bonds. This coordination forms a heterocyclic ring structure that classifies it as an amino acid chelate within the broader category of organic iron complexes. Unlike inorganic iron salts (e.g., ferrous sulfate), where iron ions are loosely associated with anions, bisglycinate features coordinate covalent bonds that create a neutral, stable complex resistant to dissociation in the gastrointestinal tract. This molecular configuration allows the iron to remain protected from dietary inhibitors while facilitating targeted absorption in the duodenum [3] [7] [9].
Table: Classification of Iron Compounds in Nutrition
Compound Type | Chemical Characteristics | Representative Examples |
---|---|---|
Amino Acid Chelates | Covalent/coordinate bonds forming stable rings | Ferrous bisglycinate, Ferric ammonium citrate |
Inorganic Salts | Ionic bonds, dissociate readily | Ferrous sulfate, Ferrous fumarate |
Complexes | Non-covalent associations | Iron polysaccharide complexes |
Nanoparticles | Encapsulated iron | Sucrosomial® iron, Liposomal iron |
The development of ferrous bisglycinate emerged from mid-20th century research into metal-amino acid interactions, culminating in its first pharmaceutical applications in the 1990s. Initial studies focused on overcoming the bioavailability limitations of traditional iron salts (10-15% absorption) and their gastrointestinal intolerance. The breakthrough came with the characterization of the bisglycinate ligand structure, which demonstrated pH stability (pH 2-8) and resistance to phytate inhibition—key drawbacks of earlier formulations. By 1999, ferrous bisglycinate received GRAS (Generally Recognized As Safe) status from the FDA, enabling its use in food fortification. Pharmaceutical manufacturers like Dr. Paul Lohmann® subsequently optimized synthesis protocols, establishing current cGMP production standards that ensure >95% chelation integrity [7] [9] [10].
Table: Key Milestones in Ferrous Bisglycinate Development
Year Range | Development Phase | Significant Advances |
---|---|---|
1950s-1970s | Basic Research | Characterization of iron-glycine coordination chemistry |
1980s-1990s | Clinical Validation | First human trials demonstrating enhanced bioavailability vs. salts |
1999 | Regulatory Approval | FDA GRAS designation for food applications |
2000s-Present | Industrial Scaling | cGMP manufacturing (e.g., WBCIL, Lohmann®) |
Iron deficiency affects >1.2 billion people globally, with the highest prevalence among children under five (47.4% anemia) and pregnant women (41.8% anemia) in resource-limited regions [2]. Conventional iron salts face compliance challenges due to side effects and interactions with phytate-rich diets, reducing efficacy in populations reliant on cereal-based diets. Ferrous bisglycinate addresses these limitations through its inhibitor-resistant absorption, demonstrating particular value in regions like Southeast Asia and Sub-Saharan Africa. In Cambodia, for example, supplementation programs utilizing bisglycinate show 30% higher adherence rates than sulfate-based interventions. The World Health Organization now recognizes amino acid chelates as priority interventions for at-risk demographics, though cost barriers limit widespread implementation [2] [5] [8].
Table: Global Anemia Burden and Chelate Applications
Population | Global Anemia Prevalence | Key Limitations of Traditional Iron | Bisglycinate Adoption |
---|---|---|---|
Pregnant Women | 41.8% | GI intolerance, phytate inhibition | 9 RCTs in current guidelines |
Children <5 | 47.4% | Poor palatability, low compliance | Fortified milk programs in 12 countries |
Women 15-49 | 32.8% | Oxidative stress, inflammation interactions | Pharmaceutical supplements |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7